N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-6-27-20-13-7-17(8-14-20)15-22(26)23-16-21(25(4)5)18-9-11-19(12-10-18)24(2)3/h7-14,21H,6,15-16H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOGZSCNHFNVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide, often referred to as a complex amide compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 384.5 g/mol. The compound features a dimethylamino group which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). For example, derivatives of related compounds have demonstrated significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, some studies have highlighted the role of carbonic anhydrase IX (CA IX) inhibitors in cancer therapy, suggesting that similar amide compounds could exhibit comparable inhibitory effects on tumor growth .
Table 1: Biological Activity Summary
Case Studies
-
Anti-Cancer Activity :
A study demonstrated that a structurally similar compound induced apoptosis in breast cancer cell lines. The increase in annexin V-FITC positive cells indicated a significant rise in late apoptotic phases, showing a potential mechanism for the anti-cancer properties of related amides . -
Neuropharmacology :
Research into piperidine derivatives has shown that modifications can enhance binding affinity to cholinergic receptors, which are crucial for cognitive function. This suggests that this compound could have implications for treating neurodegenerative diseases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good absorption and distribution characteristics. However, detailed toxicity studies are necessary to ascertain safety profiles before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
